molecular formula C10H7N B14234555 2,3-Diethynylaniline CAS No. 412041-41-9

2,3-Diethynylaniline

Cat. No.: B14234555
CAS No.: 412041-41-9
M. Wt: 141.17 g/mol
InChI Key: MVESKVHSJPZJQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Diethynylaniline is an organic compound characterized by the presence of two ethynyl groups attached to the benzene ring at the 2 and 3 positions, along with an amino group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Diethynylaniline can be synthesized through several methods, one of which involves the palladium/copper-catalyzed Sonogashira–Hagihara cross-coupling reaction. This reaction typically uses 1,3,5-tris(4-bromophenyl)benzene and 2,5-diethynylaniline as the building monomers . The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and an appropriate base in an inert atmosphere, usually under nitrogen or argon.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and catalysts involved.

Chemical Reactions Analysis

Types of Reactions

2,3-Diethynylaniline undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double or triple bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxygenated derivatives, while reduction could produce amines or hydrocarbons.

Scientific Research Applications

2,3-Diethynylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Diethynylaniline involves its interaction with various molecular targets and pathways. The ethynyl groups can participate in π-π interactions and hydrogen bonding, which can influence the compound’s reactivity and binding affinity. These interactions can affect enzyme activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of ethynyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various synthetic and research applications, distinguishing it from other aniline derivatives.

Properties

CAS No.

412041-41-9

Molecular Formula

C10H7N

Molecular Weight

141.17 g/mol

IUPAC Name

2,3-diethynylaniline

InChI

InChI=1S/C10H7N/c1-3-8-6-5-7-10(11)9(8)4-2/h1-2,5-7H,11H2

InChI Key

MVESKVHSJPZJQH-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C(=CC=C1)N)C#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.